Bromoacetonitrile
Overview
Description
Bromoacetonitrile, also known as bromomethyl cyanide or cyanomethyl bromide, is an organic compound with the chemical formula C₂H₂BrN. It is a colorless to pale yellow liquid characterized by its bromine and nitrile functional groups. This compound is widely used in organic synthesis due to its reactivity and versatility .
Mechanism of Action
Target of Action
Bromoacetonitrile is an organic compound that is generally used as a cyanoalkyl source . It is also used in organic synthesis as a chemical intermediate and an alkylating agent . .
Mode of Action
This compound can be used in the synthesis of 1-cyanomethyl-1,1-dimethylhydrazinium bromide This suggests that it can interact with hydrazine compounds to form new compounds
Biochemical Pathways
Its use in the synthesis of other compounds suggests that it may play a role in various biochemical reactions, particularly those involving alkylation .
Pharmacokinetics
Its physical properties such as its liquid form, density of 1722 g/mL at 25 °C (lit), and boiling point of 60-62 °C/24 mmHg (lit) may influence its bioavailability.
Result of Action
It is known to be used as a chemical intermediate and an alkylating agent , suggesting that it may contribute to the formation of new compounds at the molecular level.
Action Environment
This compound may be sensitive to prolonged exposure to air and light . This suggests that environmental factors such as light and air exposure could influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromoacetonitrile can be synthesized through several methods:
Bromination of Acetonitrile: This method involves the bromination of acetonitrile in the presence of a catalyst such as a phosphite ester compound.
Chloroacetonitrile Displacement Method: This method involves the displacement of chlorine in chloroacetonitrile with bromine.
N-Bromosuccinimide (NBS) Bromination: This method uses NBS as a brominating agent.
Industrial Production Methods: Industrial production of this compound typically involves the bromination of acetonitrile using bromine and a suitable catalyst. This method is preferred due to its simplicity, cost-effectiveness, and scalability .
Chemical Reactions Analysis
Bromoacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Carbonylation Reactions: Palladium-catalyzed carbonylation of this compound can produce 2-cyano-N-acetamide and 2-cyanoacetate compounds under mild conditions.
Radical Addition Reactions: Copper-catalyzed atom transfer radical addition reactions with alkenes can yield γ-bromonitriles and β,γ-unsaturated nitriles.
Major Products:
- 2-Cyano-N-acetamide
- 2-Cyanoacetate
- γ-Bromonitriles
- β,γ-Unsaturated nitriles
Scientific Research Applications
Bromoacetonitrile has diverse applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: this compound is used in the synthesis of active pharmaceutical ingredients and drug precursors.
Agricultural Chemistry: It is employed in the production of pesticides and herbicides due to its ability to introduce functional groups that enhance biological activity.
Material Science: this compound is used in the creation of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Bromoacetonitrile is compared with other similar compounds such as:
Chloroacetonitrile: Similar in structure but less reactive due to the presence of chlorine instead of bromine.
Iodoacetonitrile: More reactive than this compound due to the presence of iodine, but less commonly used.
Fluoroacetonitrile: Less reactive and used in different applications compared to this compound.
Uniqueness: this compound’s unique combination of bromine and nitrile functional groups makes it highly reactive and versatile, suitable for a wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals .
Properties
IUPAC Name |
2-bromoacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrN/c3-1-2-4/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXUYBKPWIPONM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrN | |
Record name | BROMOACETONITRILE | |
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URL | https://cameochemicals.noaa.gov/chemical/19887 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID2021496 | |
Record name | Bromoacetonitrile | |
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Molecular Weight |
119.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bromoacetonitrile is a pale yellow to light amber liquid. (NTP, 1992), Pale yellow to light amber liquid; [CAMEO] Yellow, oily liquid; [MSDSonline] | |
Record name | BROMOACETONITRILE | |
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Record name | Bromoacetonitrile | |
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Boiling Point |
302 to 304 °F at 752 mmHg (NTP, 1992), 150-151 °C at 752.0 mm Hg | |
Record name | BROMOACETONITRILE | |
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Record name | Bromoacetonitrile | |
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Flash Point |
greater than 200 °F (NTP, 1992), Flash Point > 200 °F | |
Record name | BROMOACETONITRILE | |
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Record name | Bromoacetonitrile | |
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Solubility |
50 to 100 mg/mL at 70.7 °F (NTP, 1992), In water, 50-100 mg/mL at 21.5 °C | |
Record name | BROMOACETONITRILE | |
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Record name | Bromoacetonitrile | |
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Density |
1.722 (NTP, 1992) - Denser than water; will sink, 1.722 | |
Record name | BROMOACETONITRILE | |
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Record name | Bromoacetonitrile | |
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Vapor Pressure |
VP: 24 mm Hg at 60-62 °C | |
Record name | Bromoacetonitrile | |
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Mechanism of Action |
Haloacetonitriles, which are water chlorination by-products, are mutagens, carcinogens and teratogens. In vitro, the reaction of the haloacetonitriles bromoacetonitrile (BAN), chloroacetonitrile (CAN), dichloroacetonitrile (DCAN) and trichloroacetonitrile (TCAN) with calf thymus DNA produced fluorescent DNA derivatives. The reactivity of haloacetonitriles towards DNA was in the order of BAN > CAN > DCAN > TCAN. ... The DNA interaction was dependent on haloacetonitrile concentration. Higher affinity of haloacetonitriles towards single-stranded DNA (SS-CT-DNA) than towards double-stranded DNA (DS-CT-DNA) was observed. ... A major fluorescent peak was detected in the enzymatic hydrolysate that was not present in unreacted DNA. In the acid hydrolysate, one fluorescent peak was detected that was not present in unreacted DNA. Authentic 7-(cyanomethyl)guanine was synthesized by the reaction of CAN with 2'-deoxyguanosine and the product was purified and characterized spectroscopically. The product, 7-(cyanomethyl)guanine, was found to be chromatographically and spectroscopically identical to the fluorescence product that was obtained following haloacetonitrile-DNA interaction. This study shows that haloacetonitriles, in vitro, are capable of alkylating DNA at the guanine moiety to form a 7-(cyanomethyl)guanine adduct., Acetonitrile (AN) and seven of its halogenated derivatives known to be water disinfectant by-products were evaluated for their action on hepatic cytosolic glutathione S-transferase (GST) activity using 1-chloro-2,4-dinitrobenzene (CDNB) as substrate. Increasing concentrations of acetonitrile, monofluoroacetonitrile (MFAN), monochloroacetonitrile (MCAN), and monobromoacetonitrile (MBAN) up to 10 mM failed to produced 50% inhibition of the activity of GST enzyme. ..., ... In vitro, the reaction of the haloacetonitriles bromoacetonitrile (BAN), chloroacetonitrile (CAN), dichloroacetonitrile (DCAN) and trichloroacetonitrile (TCAN) with calf thymus DNA produced fluorescent DNA derivatives. The reactivity of haloacetonitriles towards DNA was in the order of BAN > CAN > DCAN > TCAN. The emission fluorescence spectra of the reaction product(s) of various haloacetonitriles with DNA has a peak at 404 nm at fixed excitation wavelength (300 nm). The fluorescence intensity of the reaction product(s) was pH dependent with an optimum intensity at pH 7.4. The DNA interaction was dependent on haloacetonitrile concentration. Higher affinity of haloacetonitriles towards single-stranded DNA (SS-CT-DNA) than towards double-stranded DNA (DS-CT-DNA) was observed. To characterize the type of fluorescent product(s) formed, samples of the reaction product of SS-CT-DNA with BAN were hydrolyzed (a) enzymatically by micrococcal nuclease and spleen phosphodiesterase to nucleotides and nucleotide derivative(s) or (b) chemically by formic acid to nucleobases and nucleobase adducts. The hydrolysates were analyzed by reversed phase HPLC. A major fluorescent peak was detected in the enzymatic hydrolysate that was not present in unreacted DNA. In the acid hydrolysate, one fluorescent peak was detected that was not present in unreacted DNA. Authentic 7-(cyanomethyl)guanine was synthesized by the reaction of CAN with 2'-deoxyguanosine and the product was purified and characterized spectroscopically. The product, 7-(cyanomethyl)guanine, was found to be chromatographically and spectroscopically identical to the fluorescence product that was obtained following haloacetonitrile-DNA interaction. This study shows that haloacetonitriles, in vitro, are capable of alkylating DNA at the guanine moiety to form a 7-(cyanomethyl)guanine adduct. /haloacetonitriles/ | |
Record name | Bromoacetonitrile | |
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Color/Form |
Pale yellow to light amber liquid | |
CAS No. |
590-17-0 | |
Record name | BROMOACETONITRILE | |
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Record name | Bromoacetonitrile | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of bromoacetonitrile?
A1: The molecular formula of this compound is C2H2BrN, and its molecular weight is 119.95 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: The rotational spectrum of this compound has been studied using both Stark modulated and microwave Fourier transform spectrometers. [] This research provides detailed information about the rotational and centrifugal distortion constants as well as the quadrupole coupling tensors of both bromine and nitrogen nuclei in the molecule.
Q3: What are some common reactions that this compound participates in?
A3: this compound is a versatile reagent in organic synthesis. It is commonly used as an electrophile in reactions with various nucleophiles. For example:
- Nucleophilic Substitution: this compound reacts with nucleophiles like thiophenols to yield 4-arylthiopyrazolo[1,5-a]pyrazines. []
- Addition Reactions: It readily participates in addition reactions with aldehydes and ketones, leading to the formation of β-hydroxynitriles. This reaction can be mediated by zinc [], indium [], or tin [].
- Cycloaddition Reactions: It has been shown to react with silicon surfaces via both C≡N [2 + 2] cycloaddition-like and ene-like reactions depending on the halogen substituent. []
- Radical Reactions: this compound can serve as a source of cyanomethyl radicals under photocatalytic conditions. This reactivity has been exploited in cyanomethylation reactions of various substrates, including diaryl allyl alcohols [], 2H-indazoles [], and imidazopyridines. []
Q4: How does the presence of the cyano group influence the reactivity of this compound?
A4: The cyano group in this compound exerts both inductive and enthalpic effects on its reactivity. It acts as an electron-withdrawing group, making the α-carbon more electrophilic and facilitating reactions with nucleophiles. Furthermore, the cyano group provides stabilization to the radical center in radical reactions, influencing the activation energies of these processes. []
Q5: What are some applications of this compound in organic synthesis?
A5: this compound is a valuable building block for synthesizing various organic compounds, including:
- Active Methylene Compounds: It can be utilized in N-heterocyclic carbene (NHC)-catalyzed reactions with aromatic aldehydes to produce 3-aryl-3-oxopropanenitriles, valuable intermediates for synthesizing active methylene compounds. []
- Heterocycles: It is a key reagent in synthesizing diverse heterocyclic systems, including [, ]oxathiino[2,3-d]pyrimidines [], 2,4-diimino-1,3-thiazoles [], and spiro[9,10-dihydroacridine-9,4′-thiazolidines]. []
- α,β-Unsaturated Nitriles: this compound can be used in Wittig reactions with aldehydes to yield α,β-unsaturated nitriles. [] This reaction proceeds efficiently in aqueous media, making it environmentally benign.
Q6: What is known about the toxicity of this compound?
A7: this compound is considered a toxic compound, particularly in the context of drinking water disinfection byproducts (DBPs). Studies have shown it exhibits cytotoxicity and genotoxicity in mammalian cells. [, , ] Specifically:
- Cytotoxicity: this compound exhibits significant cytotoxic potency, ranking higher than some other haloacetonitriles like chloroacetonitrile, dichloroacetonitrile, and trichloroacetonitrile. []
- Genotoxicity: It demonstrates potent genotoxic activity, inducing DNA damage in human cells. [] This genotoxicity appears to be mediated by the depletion of cellular thiols, as increasing thiol levels with N-acetyl L-cysteine (NAC) mitigates DNA damage. []
Q7: What strategies are being explored to mitigate the formation and impact of this compound in water treatment?
A9: One promising strategy involves using alternative quenching agents during water treatment analysis. Traditional quenchers like sodium sulfite can degrade redox-labile DBPs like this compound, making accurate analysis difficult. Research suggests that 1,3,5-trimethoxybenzene (TMB) can be used as a quencher for both free chlorine and free bromine without affecting the stability of bromoacetonitriles. [] This approach allows for more accurate measurement of this compound levels in treated water and can help optimize treatment strategies to minimize its formation.
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